molecular formula C9H10N4O4S2 B327998 5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole

5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole

Cat. No.: B327998
M. Wt: 302.3 g/mol
InChI Key: MMMMTHOLKYKHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole typically involves the reaction of a suitable phenyl derivative with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, 5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, tetrazole derivatives are often explored for their potential as enzyme inhibitors or as ligands in biochemical assays.

Medicine

In medicinal chemistry, compounds containing the tetrazole moiety are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, tetrazole derivatives are used in the development of new materials, such as polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with similar reactivity but lacking the sulfonyl groups.

    5-Methylsulfonyl-1H-tetrazole: A related compound with one sulfonyl group, offering different chemical properties.

    1-Phenyl-1H-tetrazole-5-thiol: A thiol-containing tetrazole with distinct reactivity due to the presence of the thiol group.

Uniqueness

5-Methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole is unique due to the presence of two methanesulfonyl groups, which enhance its reactivity and potential for forming strong interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H10N4O4S2

Molecular Weight

302.3 g/mol

IUPAC Name

5-methylsulfonyl-1-(2-methylsulfonylphenyl)tetrazole

InChI

InChI=1S/C9H10N4O4S2/c1-18(14,15)8-6-4-3-5-7(8)13-9(10-11-12-13)19(2,16)17/h3-6H,1-2H3

InChI Key

MMMMTHOLKYKHHN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC=C1N2C(=NN=N2)S(=O)(=O)C

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2C(=NN=N2)S(=O)(=O)C

Origin of Product

United States

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